Purine-2-sulfonamide
CAS No.: 88511-79-9
Cat. No.: VC17572751
Molecular Formula: C5H5N5O2S
Molecular Weight: 199.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88511-79-9 |
|---|---|
| Molecular Formula | C5H5N5O2S |
| Molecular Weight | 199.19 g/mol |
| IUPAC Name | 7H-purine-2-sulfonamide |
| Standard InChI | InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10) |
| Standard InChI Key | RNEYXABXOHUZGF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2 |
Introduction
Structural and Chemical Identity of Purine-2-sulfonamide
Molecular Architecture
Purine-2-sulfonamide consists of a purine heterocycle fused with a sulfonamide group (-SONH) at position 2. The purine scaffold comprises two aromatic rings: a pyrimidine ring fused to an imidazole ring. Key structural features include:
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Sulfonamide Group: Enhances lipophilicity and enables hydrogen bonding with biological targets.
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Nitrogen-rich Core: The purine system provides multiple sites for electrophilic and nucleophilic substitutions, facilitating derivatization .
The IUPAC name for the compound is 7H-purine-2-sulfonamide, and its SMILES representation is .
Table 1: Comparative Structural Features of Purine-2-sulfonamide and Its Chlorinated Derivative
Synthesis and Industrial Production
Laboratory-scale Synthesis
The synthesis of Purine-2-sulfonamide typically involves the reaction of purine derivatives with sulfonyl chlorides. A standard protocol includes:
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Reaction Conditions:
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Substrate: 7H-purine-2-sulfonyl chloride.
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Nucleophile: Dimethylamine or ammonia.
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Solvent: Dichloromethane or acetonitrile.
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Base: Triethylamine or pyridine to neutralize HCl byproducts.
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Temperature: Room temperature (20–25°C).
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Duration: 4–6 hours.
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Purification:
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Recrystallization from ethanol/water mixtures.
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Chromatography using polar eluents (e.g., ethyl acetate/toluene).
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Industrial Manufacturing
Industrial processes employ continuous flow reactors to optimize yield and purity. Key considerations include:
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Automation: Ensures consistent reagent mixing and temperature control.
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Waste Minimization: Recycling solvents and unreacted starting materials.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The purine ring undergoes chlorination at position 6 using reagents like POCl, yielding 6-chloro derivatives with enhanced electronic properties .
Sulfonamide Group Reactivity
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Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated derivatives, improving membrane permeability.
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Hydrolysis: Under acidic conditions (HCl, reflux), the sulfonamide group cleaves to generate purine-2-sulfonic acid.
Table 2: Representative Reactions of Purine-2-sulfonamide
Mechanism of Biological Action
Purine-2-sulfonamide inhibits bacterial dihydropteroate synthetase (DHPS), an enzyme critical for folate biosynthesis. By competitively binding to the DHPS active site, it blocks the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, disrupting nucleotide synthesis and leading to bacteriostatic effects. This mechanism parallels that of classical sulfonamide antibiotics but with enhanced affinity due to the purine scaffold .
Applications in Medicinal Chemistry
Antibacterial Agents
Derivatives of Purine-2-sulfonamide exhibit broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL.
Antiviral Research
The chlorinated analogue (6-chloro-7H-purine-2-sulfonamide) demonstrates inhibitory activity against viral polymerases, making it a candidate for RNA virus therapeutics .
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